molecular formula C13H13NO B8702375 3-(4-Methoxybenzyl)pyridine CAS No. 91258-43-4

3-(4-Methoxybenzyl)pyridine

Cat. No.: B8702375
CAS No.: 91258-43-4
M. Wt: 199.25 g/mol
InChI Key: GCKQIQOENTUAKP-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 4-methoxybenzyl group. This structure combines the aromatic pyridine core with the electron-donating methoxy group on the benzyl moiety, influencing both electronic properties and biological interactions.

Properties

CAS No.

91258-43-4

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]pyridine

InChI

InChI=1S/C13H13NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h2-8,10H,9H2,1H3

InChI Key

GCKQIQOENTUAKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Pyridines

4-(4-Methoxybenzyl)pyridine (1d) :

  • Structure : Pyridine with a 4-methoxybenzyl group at the 4-position.
  • Synthesis : Synthesized via base metal-catalyzed benzylic oxidation (67% yield) as a yellow oil .
  • NMR Data :
    • $ ^1H $-NMR (CDCl$ _3 $): δ 8.48 (pyridine H), 7.11–7.06 (aromatic H), 3.90 (CH$ _2 $), 3.78 (OCH$ _3 $).
    • $ ^{13}C $-NMR: δ 158.5 (C-O), 150.5 (pyridine C), 40.4 (CH$ _2 $) .

Heterocyclic Derivatives with 4-Methoxybenzyl Substituents

Pyrrolo[2,3-c]pyridines ()
  • Example: 1-(4-Methoxybenzyl)-7-(4-methylpiperazin-1-yl)-3-phenyl-pyrrolo[2,3-c]pyridine (13a). Synthesis: Chloroform/PCl$ _3 $-mediated cyclization (72% yield).
Pyrazolo[3,4-c]pyridines ()
  • Example: 3-(3-Fluorophenyl)-1-(4-methoxybenzyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (11a). Bioactivity: Antiproliferative activity against melanoma and prostate cancer cells (IC$ _{50} $: 3.0–16.0 μM). SAR: The 4-methoxybenzyl group likely increases lipophilicity, improving membrane permeability compared to non-substituted analogs .
Imidazo[4,5-b]pyridines ()
  • Example : 3-(4-Methoxybenzyl)-5,7-bis(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (52c).
    • Synthesis : Reaction with hexafluoropentanedione (58% yield, m.p. 114–115°C).
    • Comparison : Trifluoromethyl groups enhance electron-withdrawing effects, contrasting with the electron-donating methoxybenzyl group, which may balance electronic properties .

Substituent Effects on Bioactivity

  • Methoxybenzyl vs. Other Benzyl Groups: 4-Methoxybenzyl: Enhances cytotoxicity in pyrrolopyridines () and antiproliferative activity in pyrazolopyridines () compared to non-substituted benzyl groups. 3-Fluorophenyl Substitution: In pyrazolopyridines, combining 3-fluorophenyl with 4-methoxybenzyl (e.g., 11a) results in lower IC$ _{50} $ values, suggesting synergistic effects .

Physical and Spectral Properties

Compound Physical State Melting Point (°C) Key Spectral Features (NMR)
4-(4-Methoxybenzyl)pyridine Yellow oil - δ 3.78 (OCH$ _3 $), δ 8.48 (pyridine H)
Imidazo[4,5-b]pyridine 52c Yellow crystals 114–115 Trifluoromethyl signals at δ ~120 ( $ ^{13}C $)

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